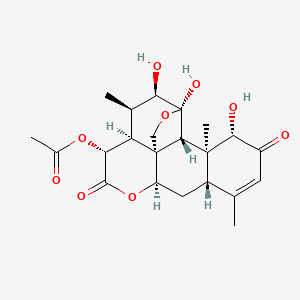
Cyclohexanecarboxylate
Übersicht
Beschreibung
Cyclohexanecarboxylate is a monocarboxylic acid anion that is the conjugate base of cyclohexanecarboxylic acid. It is a conjugate base of a cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Reactions
Cyclohexanecarboxylate is obtained through the carbonylation of cyclohexene in methanol, catalyzed by palladium(II) chloride–triphenylphosphine. This process is significant in understanding the kinetics of catalytic reactions and the effects of various variables like temperature and pressure on carbonylation rates (Yoshida, Sugita, Kudo, & Takezaki, 1976).
2. Electrochemical Studies
This compound's electrochemical oxidation is influenced by ultrasonic irradiation, showing a predominance of two-electron products and increased reaction efficiency. This application is pivotal in understanding the modifying effects of ultrasound on electrochemical processes (Chyla et al., 1989).
3. Microbial Metabolism
The aerobic metabolism of this compound by Acinetobacter anitratum has been a subject of study. This research provides insights into the metabolic pathways of this compound in microorganisms, indicating the formation of various compounds like cyclohex-1-ene-1-carboxylate (Rho & Evans, 1975).
4. Photoreactivity Studies
This compound's photoreactivity has been studied, showing its ability to undergo photodecarboxylation to form cyclohexylmesitylene in certain conditions. This research is crucial in understanding the switching of photoreactivity by acid in chemical reactions (Mori, Wada, & Inoue, 2000).
5. Catalysis in Hydrocarboxylation
Research on the use of gold nanoparticles in catalyzing the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid highlights its potential as a green and efficient catalyst. This study contributes to the development of sustainable catalytic systems (Ribeiro et al., 2017).
Eigenschaften
CAS-Nummer |
3198-23-0 |
|---|---|
Molekularformel |
C7H11O2- |
Molekulargewicht |
127.16 g/mol |
IUPAC-Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI-Schlüssel |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

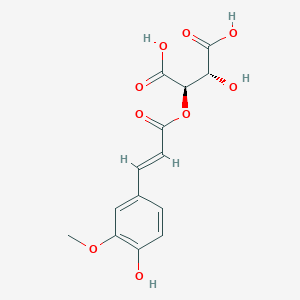
![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)
![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)

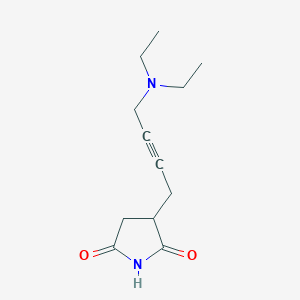
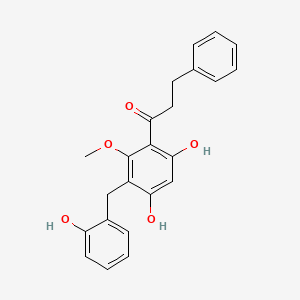
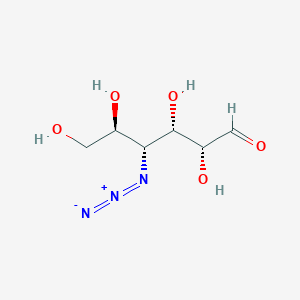
![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)



